Myrtanyl acetate
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Overview
Description
Myrtanyl acetate is a natural product found in Angelica gigas with data available.
Scientific Research Applications
Antidiabetic Activity
Myrtanyl acetate, derived from plants in the Myrtaceae family, has shown promise in antidiabetic activity. A study on Syzygium cumini, a member of the Myrtaceae family, demonstrated its potential in treating diabetes. The study isolated a compound, mycaminose, from the S. cumini seed, which showed significant reduction in blood glucose levels in streptozotocin-induced diabetic rats (Kumar et al., 2008).
Antihypertensive Properties
Eugenia uniflora, also belonging to the Myrtaceae family, has been studied for its antihypertensive properties. The plant's aqueous crude extract (ACE) demonstrated a dose-dependent decrease in blood pressure in normotensive rats, indicating potential as a natural antihypertensive agent (Consolini, Baldini, & Amat, 1999).
Anti-inflammatory Activity
The anti-inflammatory activity of Myrtaceae plants, such as Eugenia brasiliensis, has been explored. A study investigating the crude hydroalcoholic extract and ethyl acetate fraction from E. brasiliensis leaves revealed significant anti-inflammatory effects in a mouse model of acute pleurisy (Siebert et al., 2017).
Pharmacological Effects
Myrtus communis L., another Myrtaceae plant, has been extensively used in traditional medicine. A review of its pharmacological effects highlighted various biological activities including antioxidant, anticancer, anti-diabetic, antiviral, antibacterial, antifungal, hepatoprotective, and neuroprotective activities (Alipour, Dashti, & Hosseinzadeh, 2014).
Antiproliferative Activity
Myrciaria floribunda, part of the Myrtaceae family, displayed antiproliferative activity against various human cancer cell lines. This suggests its potential in cancer therapy (Tietbohl et al., 2017).
Properties
CAS No. |
29021-36-1 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h9-11H,4-7H2,1-3H3 |
InChI Key |
UWHRPSXEBAXLDR-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1CCC2CC1C2(C)C |
Canonical SMILES |
CC(=O)OCC1CCC2CC1C2(C)C |
29021-36-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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